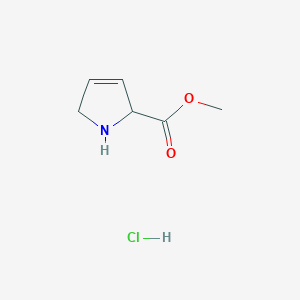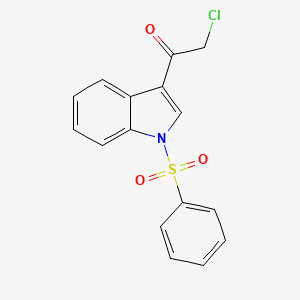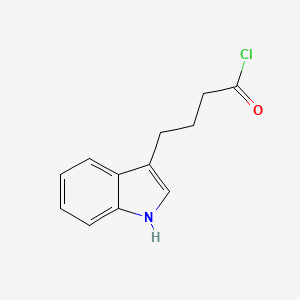
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride
Overview
Description
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known by its CAS number 27744-59-8, is a chemical compound with the molecular formula C7F16O4S . It is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer .
Molecular Structure Analysis
The molecular structure of this compound consists of 27 bonds, including 27 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 aliphatic ethers, and 1 sulfone .
Chemical Reactions Analysis
This compound has been used in radical terpolymerizations with vinylidene fluoride (VDF) and perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN). Changing the monomer feed compositions of these terpolymerizations enabled the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 484.11 g/mol . The thermal stabilities of the crosslinked materials were higher than those of the uncured terpolymers .
Scientific Research Applications
Environmental Fate and Exposure
Research has indicated that exposure to PFOS and PFOA, derivatives of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, could result from both direct and indirect sources. The phase-out of production in the early 2000s led to a decrease in human serum concentrations, suggesting significant exposure from current-use materials before this time. There is consistent evidence of indirect exposure via the biotransformation of fluorotelomer-based materials, which contrasts with models suggesting direct exposure from food as the major source of contamination (D’eon & Mabury, 2011).
Microbial Degradation
The environmental persistence of PFAS compounds is a major concern. Studies on microbial degradation have provided insight into the potential pathways and mechanisms for breaking down PFAS compounds, including this compound and its derivatives. This research is crucial for developing strategies to mitigate environmental contamination (Liu & Avendaño, 2013).
Toxicity and Bioaccumulation
The bioaccumulation potential and toxicity of PFAS, including derivatives of this compound, have been extensively studied. Research has shown that PFAS compounds are not only persistent in the environment but can also bioaccumulate in wildlife and humans, raising concerns about their potential health impacts. Understanding the bioaccumulation patterns and toxic effects is critical for assessing the risks associated with PFAS exposure (Conder et al., 2008).
Novel Fluorinated Alternatives
With the phase-out of certain PFAS compounds, the development and environmental impact of novel fluorinated alternatives have become a focus of research. Studies aim to assess the safety, bioaccumulation potential, and environmental persistence of these new compounds compared to their predecessors. This research is vital for guiding the development of safer chemical alternatives and informing regulatory policies (Wang et al., 2019).
Regulatory and Hazard Assessment
The unique properties and environmental stability of fluoropolymers, including those derived from this compound, necessitate a separate hazard assessment and regulatory approach from other PFAS compounds. Research in this area focuses on distinguishing the characteristics of fluoropolymers to ensure appropriate regulatory classifications and management strategies (Henry et al., 2018).
Future Directions
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has potential applications in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer . This suggests potential future directions in the development of new perfluorinated copolymers.
Mechanism of Action
Target of Action
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known as Perfluoro(4-methyl-3,6-dioxaoctane)sulphonyl fluoride, is primarily used in the field of proteomics research . It is an important comonomer for organic fluorine materials . Its main function is to introduce the functional sulfonic acid group into the polymer .
Mode of Action
The compound works by undergoing hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions . This process is achieved quantitatively using potassium hydroxide (or lithium carbonate) under mild conditions, without affecting the content of vinylidene fluoride (VDF), assuming that no dehydrofluorination of the VDF units occurred .
Biochemical Pathways
The compound is involved in the radical terpolymerisations of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl)oxy] hexanenitrile (MV5CN), and vinylidene fluoride (VDF) . Changing the monomer feed compositions of these terpolymerisations enables the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
Result of Action
The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions leads to the production of films insoluble in organic solvents such as acetone and dimethylformamide . These original terpolymers are then thermally crosslinked using cyclisation of the pendant nitrile functions . The thermal stabilities of the crosslinked materials are higher than those of the uncured terpolymers .
Action Environment
The proton conductivity of the resulting material at 80 °C and 100% relative humidity reached 58 mS cm −1 for a membrane crosslinked at 240 °C and having a hydration number of 33 H 2 O/SO 3 H . Excessive swelling was observed for membranes crosslinked at lower temperatures . This suggests that the action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride plays a significant role in biochemical reactions, particularly in the synthesis of perfluorinated vinyl ether containing sulfonimide functionality . These interactions are crucial for the development of materials with specific properties, such as ion exchange resins and fluorine-containing polymers .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cell membranes due to its interaction with membrane proteins and lipids . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can inhibit specific enzymes by forming stable complexes with them, thereby altering their activity . Additionally, it can activate certain signaling pathways by interacting with membrane receptors and other signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it can enhance certain biochemical pathways and improve cellular function . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the synthesis and degradation of various metabolites, thereby affecting overall cellular metabolism . It is particularly important in pathways related to the synthesis of fluorine-containing polymers and ion exchange resins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXEUQKVBTRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564034 | |
| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27744-59-8 | |
| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


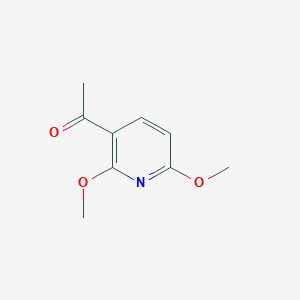


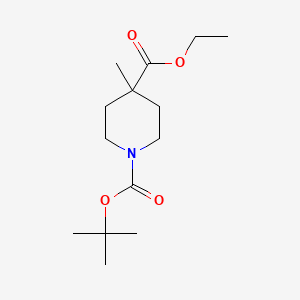
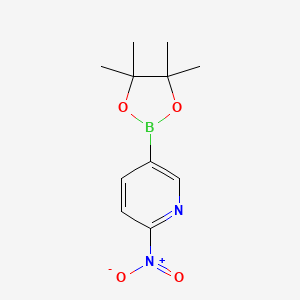

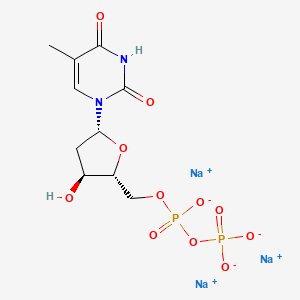
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
